5-Bromo-2-iodopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-iodopyrimidine is straightforward and involves selective palladium-catalyzed cross-coupling reactions. A notable method describes a simple synthesis of this compound, highlighting its role in the efficient synthesis of many substituted pyrimidine compounds when reacted with a wide range of arylboronic acids and alkynylzincs (Goodby et al., 1996).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-iodopyrimidine is characterized by the presence of bromine and iodine atoms on the pyrimidine ring, which significantly influences its reactivity and the types of chemical reactions it can undergo. X-ray crystallography analysis has been used to study the regioselectivity of reactions involving this compound, providing insights into its structural characteristics and how they affect its chemical behavior (Doulah et al., 2014).
Chemical Reactions and Properties
5-Bromo-2-iodopyrimidine participates in a variety of chemical reactions, serving as a versatile intermediate. It has been employed in the synthesis of functionalized pyridines through reactions with various electrophiles. This demonstrates the compound's utility in constructing complex molecular architectures, which is crucial for the development of new materials and pharmaceuticals (Song et al., 2004).
Physical Properties Analysis
The physical properties of 5-Bromo-2-iodopyrimidine, such as melting point, boiling point, and solubility, are influenced by the halogen atoms present in its structure. These properties are critical for determining the conditions under which the compound can be handled and used in chemical syntheses. Although specific data on these properties were not directly found in the literature reviewed, they can typically be deduced from related compounds and are essential for practical applications in synthesis and material science.
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-iodopyrimidine, including its reactivity with nucleophiles and electrophiles, are pivotal in its application as an intermediate in organic synthesis. Its ability to undergo halogen dance reactions enables the synthesis of pentasubstituted pyridines, showcasing its versatility as a building block for complex molecular structures (Wu et al., 2022).
Scientific Research Applications
It serves as a useful intermediate for efficient convergent syntheses of substituted pyrimidine compounds using selective palladium-catalyzed cross-coupling reactions. This process aids in the synthesis of complex organic compounds (Goodby, Hird, Lewis, & Toyne, 1996).
5-Bromo-2-iodopyrimidine is used in the synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, a potent anticancer agent. The synthesis is achieved using an iodo-magnesium exchange reaction (Song et al., 2004).
This compound has shown effectiveness in inhibiting plaque formation of DNA-containing viruses like vaccinia and herpes simplex, indicating its potential in antiviral therapies (Herrmann, 1961).
Microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen in 5-bromopyrimidine can produce 5-(het)aryl substituted pyrimidines. These compounds have been analyzed using X-ray crystallography, which is critical for understanding their molecular structures (Verbitskiy et al., 2013).
It is instrumental in the syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These are used to prepare metal-complexing molecular rods, which have applications in materials science and nanotechnology (Schwab, Fleischer, & Michl, 2002).
Oligodeoxynucleotides containing 5-iodouracil, 5-bromocytidine, and 5-iodocytidine, which are derivatives of 5-Bromo-2-iodopyrimidine, have been shown to exhibit promising base-pairing properties and potential applications in DNA sequencing (Ferrer et al., 1997).
5-Vinylpyrimidine nucleoside analogs, related to 5-Bromo-2-iodopyrimidine, demonstrate potential as highly potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus, showing promise for clinical use against these infections (De Clercq & Walker, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZKXPQIDURFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426513 | |
Record name | 5-Bromo-2-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodopyrimidine | |
CAS RN |
183438-24-6 | |
Record name | 5-Bromo-2-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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